Product packaging for Sodium deuteride(Cat. No.:)

Sodium deuteride

Cat. No.: B8576576
M. Wt: 25.0038711 g/mol
InChI Key: BZKBCQXYZZXSCO-IEOVAKBOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Sodium Deuteride (B1239839) within Alkali Metal Hydride Research

Sodium deuteride (NaD) is the deuterated isotopologue of sodium hydride (NaH), a prominent member of the alkali metal hydride family. wikipedia.orgnih.gov Alkali metal hydrides are ionic, salt-like (saline) compounds composed of an alkali metal cation (e.g., Na⁺) and a hydride anion (H⁻). wikipedia.org These materials are of significant interest in chemical research and industry due to their properties as strong bases and powerful reducing agents. wikipedia.orgscispace.com

Research into alkali metal hydrides, such as those of lithium, sodium, and potassium, is driven by their numerous applications. iastate.edu They are used extensively in organic synthesis for deprotonating a wide range of compounds, including alcohols, phenols, and carbon acids, and for promoting condensation reactions. wikipedia.org Furthermore, these hydrides are explored for energy applications, including as materials for thermal energy storage and potentially for hydrogen storage. scispace.comiastate.edu

Within this context, this compound represents a specialized but important reagent. It is an ionic solid composed of sodium cations (Na⁺) and deuteride anions (D⁻). wikipedia.org Its chemical behavior mirrors that of sodium hydride, functioning as a powerful base. wikipedia.org The primary role of this compound in contemporary research is to serve as a source of the deuteride anion, making it a key reagent for the synthesis of other deuterated compounds. wikipedia.org By reacting this compound with suitable substrates, chemists can introduce deuterium (B1214612) into specific molecular positions, a fundamental step in creating the labeled compounds used for the mechanistic, pharmaceutical, and analytical studies described previously. For instance, it can be used to produce deuterated solvents like deuterated chloroform. wikipedia.org The synthesis of high-purity alkali metal hydrides and their deuterated analogues is an active area of research, with methods being developed to ensure quantitative and efficient production for these critical applications. iastate.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula HNa B8576576 Sodium deuteride

Properties

Molecular Formula

HNa

Molecular Weight

25.0038711 g/mol

IUPAC Name

sodium;deuteride

InChI

InChI=1S/Na.H/q+1;-1/i;1+1

InChI Key

BZKBCQXYZZXSCO-IEOVAKBOSA-N

Isomeric SMILES

[2H-].[Na+]

Canonical SMILES

[H-].[Na+]

Origin of Product

United States

Synthetic Methodologies for Sodium Deuteride and Analogous Deuterides

Direct Synthesis Approaches to Sodium Deuteride (B1239839)

Direct synthesis methods involve the formation of sodium deuteride from its elemental constituents or through single-step reactions.

A primary method for the direct synthesis of this compound involves the reaction of metallic sodium with deuterium (B1214612) gas. This solid-state pathway is analogous to the formation of sodium hydride. The reaction typically requires elevated temperatures to facilitate the interaction between the solid sodium and the gaseous deuterium.

A reported procedure for the synthesis of NaD from metallic sodium and deuterium gas involves heating sodium pieces in a sealed vessel under an inert atmosphere, followed by exposure to deuterium gas. For instance, sodium metal is placed in a sealed tube under an argon atmosphere, followed by the addition of mineral oil. The reaction vessel is then heated to approximately 270 °C for a period, after which it is evacuated and backfilled with deuterium gas. The mixture is then stirred, allowing the direct reaction between sodium and deuterium to form this compound. ntu.edu.sgntu.edu.sg This method provides a direct route to NaD with high deuterium incorporation. ntu.edu.sg

Table 1: Direct Synthesis of this compound from Elements

ReactantsConditionsProductObserved Purity/IncorporationReference
Metallic Sodium270 °C, Deuterium Gas (1 atm), Mineral OilNaDHigh Deuterium Incorporation ntu.edu.sgntu.edu.sg

While double decomposition reactions are a known class of synthetic methods, specific detailed methodologies for the preparation of this compound (NaD) via double decomposition are not widely reported in the readily available scientific literature. Some patents may describe methods that, upon closer inspection, refer to the synthesis of sodium borodeuteride (NaBD4) rather than this compound (NaD), despite potentially using the term "this compound" in their broad claims. For instance, a patent claiming a "preparation method of this compound" actually details the synthesis of a "boron deuteride sodium crude product" and "high-purity boron this compound" through a double decomposition reaction involving boron-containing materials, sodium-containing compounds, and metal deuterides, which points to NaBD4 synthesis. google.com Therefore, this specific technique is not a direct route to NaD.

Indirect Synthesis via Deuterated Precursors

Indirect synthesis routes for this compound involve using other deuterated compounds as precursors.

Sodium borodeuteride (NaBD4) is a well-established and commercially available deuterated reducing agent. sigmaaldrich.com It is extensively used in organic synthesis for the reduction of various functional groups, such as aldehydes and ketones, to produce deuterated alcohols. guidechem.comgoogle.comontosight.ai NaBD4 effectively transfers deuterium to the substrate during these reduction reactions. ntu.edu.sg However, the available literature does not describe NaBD4 as a precursor for the synthesis of this compound (NaD) itself. Instead, NaBD4 acts as a source of deuterium for other chemical transformations, rather than being converted into NaD.

Hydrogen isotope exchange (HIE) is a powerful technique for introducing deuterium into molecules. This process involves the substitution of hydrogen atoms with deuterium atoms, often catalyzed by various reagents or under specific conditions. google.comquora.com While HIE is widely applied to deuterate organic compounds, including aromatic molecules and heterocycles, quora.comresearchgate.netnih.gov specific methods for converting sodium hydride (NaH) directly into this compound (NaD) through solid-state isotopic exchange are not prominently documented. Although the concept of isotopic differences in metal hydrides exists, a practical, detailed synthetic pathway for NaD from NaH via solid-state HIE is not readily found.

Microwave-enhanced solid-state synthesis has gained attention for its ability to accelerate reactions and improve yields, particularly in the preparation of deuterated compounds. google.comontosight.ai This approach often involves the use of supported reagents, such as alumina-doped sodium borodeuteride (NaBD4), to facilitate rapid deuteriation reactions. For example, microwave-enhanced solid-state reductions using alumina-doped NaBD4 can rapidly synthesize deuterated alcohols from aldehydes and ketones. guidechem.comgoogle.com However, similar to the general use of NaBD4, these microwave-assisted methods are primarily focused on the deuteration of other compounds rather than the synthesis of this compound (NaD) itself.

Advanced Spectroscopic Characterization of Sodium Deuteride

Diffraction Techniques

Diffraction techniques are fundamental for determining the crystal structure, atomic positions, and occupational parameters of crystalline materials. For compounds containing light elements such as hydrogen or deuterium (B1214612), a combination of X-ray and neutron diffraction is often employed due to their complementary scattering properties.

Neutron Diffraction for Deuteride (B1239839) Position and Occupation Number Determination

Neutron diffraction is a particularly powerful technique for characterizing compounds containing deuterium, as neutrons interact with the atomic nuclei rather than the electron cloud. This property makes neutrons highly sensitive to light atoms like deuterium, which scatter X-rays weakly. cmu.eduunige.ch In contrast to hydrogen, which has a negative coherent scattering amplitude, deuterium scatters neutrons with a positive scattering amplitude, making its detection and precise localization within a crystal lattice much more straightforward. aps.orgcmu.edu

Early neutron diffraction studies on NaD established its crystal structure as analogous to NaCl, with deuterium centers occupying positions similar to chlorine in NaCl. aps.orgcmu.edu These studies also enabled the determination of coherent scattering cross sections for deuterium. For instance, values ranging from 4.1 ± 1.2 barns to 5.2 ± 0.3 barns have been reported for deuterium, while sodium has a coherent scattering cross section of approximately 1.66 barns. aps.orgcmu.edunih.govaps.org The significant difference in scattering properties between sodium and deuterium allows for the accurate determination of deuteride positions and their occupation numbers within the crystal structure.

Table 1: Coherent Neutron Scattering Cross Sections for Sodium and Deuterium

ElementCoherent Scattering Cross Section (barns)Reference
Sodium1.66 nih.gov
Deuterium4.1 ± 1.2 aps.orgcmu.edu
Deuterium5.2 ± 0.3 aps.org

Neutron powder diffraction (NPD) was first utilized to solve the structures of NaH and NaD. unige.ch More complex sodium-deuterium compounds have also benefited from this technique. For example, in Na₃SO₄D, a combined X-ray and neutron diffraction study revealed that deuteride ions are situated within octahedral voids formed by sodium atoms, creating DNa₆ subunits. nih.gov Similarly, the synthesis and structure of Na₃RuD₇ were characterized using elastic neutron diffraction experiments, which helped determine the atomic arrangement and the coordination polyhedron of deuterium ligands. osti.gov The ability of neutron diffraction to distinguish between hydrogen and deuterium, and to precisely locate these light atoms, is crucial for understanding the structural intricacies and properties of deuterated materials. researchgate.net

X-ray Diffraction for Crystal Structure Elucidation

Table 2: Lattice Parameters of Sodium Hydride and Sodium Sulfate (B86663) Deuteride

CompoundCrystal SystemSpace GroupLattice Parameters (Å)Reference
NaH (NaD)CubicFm3ma ≈ 4.8814 researchgate.net
Na₃SO₄DTetragonalP4/nmma = 7.0034(2), c = 4.8569(2) nih.gov

In the case of Na₃SO₄D, a combined X-ray and neutron diffraction study was instrumental in revealing its tetragonal crystal structure with specific lattice parameters. nih.gov X-ray measurements can also contribute to interpreting thermal vibration effects within the crystal. aps.org Although determining hydrogen or deuterium positions and occupancies solely via XRD can be challenging, partial substitution of hydrogen with other atoms, such as fluorine, can induce strong changes in peak intensity, which can then be used to infer hydrogen (and by extension, deuterium) occupancy. researchgate.net The complementary nature of X-ray and neutron diffraction allows for a detailed and accurate determination of both the heavy atom framework and the precise positions of deuterium within the crystal lattice of sodium deuteride and related compounds.

Theoretical and Computational Studies of Sodium Deuteride

Quantum Mechanical Approaches to Electronic Structure and Bonding

Quantum mechanical approaches, such as Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD), are fundamental tools for investigating the electronic structure and bonding characteristics of sodium deuteride (B1239839). These methods allow for the calculation of ground-state properties and dynamic behavior without relying on empirical parameters.

Density Functional Theory (DFT) Calculations for Conformation and Stability

Density Functional Theory (DFT) calculations are extensively employed to study the electronic structure, conformation, and stability of various chemical systems, including those involving sodium and deuterium (B1214612). For the Na-H system, first-principles calculations based on DFT have been used to supplement experimental data and assess thermodynamic properties, such as heat capacity americanelements.com. This approach helps in understanding the energy landscape and stability of sodium hydride and its deuterated analogue.

In related studies, DFT calculations have been performed to optimize crystal structures and confirm their stability by ensuring no imaginary frequencies, indicating a true local minimum sigmaaldrich.com. For instance, in the case of Na₃SO₄H, DFT-optimized lattice parameters showed close agreement with experimental values, and the optimized structure was confirmed to be stable sigmaaldrich.com. These calculations can also provide insights into interatomic distances, with typical Na-H/D distances in inorganic metal hydrides like NaH being around 2.4 Å sigmaaldrich.com. Furthermore, DFT has been utilized to investigate the vibrational deuterium isotope effect and determine geometrical parameters like bond lengths and angles in sodium acetate-d3 solutions, highlighting its utility in characterizing deuterated compounds.

Ab Initio Molecular Dynamics Simulations for Deuterium Dynamics

Ab initio molecular dynamics (AIMD) simulations are powerful for exploring the dynamic behavior of atoms and molecules, including the movement of deuterium within chemical structures. Specifically, AIMD calculations based on DFT have been conducted to study hydrogen-deuterium exchange in sodium hydride (NaH) and lithium hydride (LiH). These simulations predict single hydrogen-deuterium exchange processes in these compounds.

A significant finding from AIMD studies on NaH indicates the self-diffusion constant of deuterium in NaH at 420 K to be approximately 1.46 × 10⁻⁹ m²s⁻¹. This value aligns well with experimental observations, demonstrating the accuracy and predictive power of AIMD in describing deuterium dynamics within solid-state systems. In general AIMD simulations, the use of deuterium masses for hydrogen atoms can enable larger timesteps, which helps in decoupling electronic and ionic degrees of freedom, facilitating more efficient simulations of dynamic processes.

Lattice Dynamics and Vibrational Frequency Predictions

Lattice dynamics studies are crucial for understanding the vibrational properties of crystalline solids like sodium deuteride, which are directly linked to their thermodynamic behavior.

Born and von Karman Theory Applications for Crystal Vibration Frequencies

The Born and von Karman lattice dynamics theory is a foundational framework used to predict the effect of isotopic substitution on crystal vibration frequencies. This theory has been directly applied to calculate the frequency spectra of sodium hydride (NaH) and this compound (NaD). In these calculations, a large number of lattice frequencies (e.g., 6690) are computed to uniformly sample the entire frequency spectrum of the crystals.

Results from these calculations show that the acoustical branches of both NaH and NaD are nearly identical. In contrast, the frequencies of the optical branches in NaD are essentially in the ratio of the square root of two compared to those of NaH, a direct consequence of the mass difference between hydrogen and deuterium. This demonstrates the significant impact of isotopic substitution on the optical vibrational modes of the crystal lattice.

Correlation with Experimental Spectroscopic Data

The theoretical predictions derived from lattice dynamics, particularly the Born and von Karman theory, are often correlated with experimental spectroscopic data to validate computational models and gain deeper insights into material properties. For sodium hydride and this compound, molar heat capacities have been experimentally determined across a temperature range of 60 to 900 K using an adiabatic calorimeter. These experimental curves have been compared to corresponding curves calculated from the frequency spectra obtained through theoretical models.

The comparison reveals that both theoretical and experimental sets of curves exhibit the same general form. Notably, the deuteride values for molar heat capacity are consistently higher than the hydride values, with the curves for the two substances diverging as temperature increases. Although the theoretical curves show a nearly uniform displacement of approximately ten percent from the experimental curves, this discrepancy could be attributed to potential errors in the repulsive force constants used in the theoretical models.

Vibrational spectroscopy, such as Raman and infrared spectroscopy, is a powerful tool to confirm the presence of deuterated species and their vibrational modes sigmaaldrich.com. For instance, replacing a hydride with a deuteride typically leads to a shift of vibrational energies to lower wavenumbers by a factor of approximately √2, directly resulting from the higher mass of deuterium sigmaaldrich.com. Theoretical and experimental research on sodium hydride and this compound has been ongoing since the 1930s, focusing on their hydrogen-like electronic states and electronic idiosyncrasies. Spectroscopic studies, such as laser-induced fluorescence (LIF) excitation spectroscopy for NaH, provide experimental potential energy curves that can be compared with ab initio theoretical curves, further validating the computational models.

Investigation of Isotope Effects and Reaction Energetics

Isotope effects, particularly deuterium isotope effects (DIEs), are critical for understanding reaction mechanisms and energetics. These effects arise from the mass difference between isotopes, which influences vibrational frequencies and, consequently, bond dissociation energies and reaction rates.

A C–H bond is approximately 5 kJ/mol weaker than a C–D bond. This difference in bond strength directly impacts reaction rates when hydrogen atoms are isotopically substituted with deuterium. Kinetic isotope effects (KIEs) quantify this change in reaction rate, defined as the ratio of rate constants for reactions involving the lighter isotopologue (kH) versus the heavier isotopologue (kD). Larger KIEs are observed when the relative mass change is significant, as is the case when hydrogen is replaced by deuterium, which effectively doubles the mass of the atom involved in the bond.

Theoretical investigations of deuterium isotope effects extend to complex biological systems, such as the activities of H⁺-ATP synthase from chloroplasts. In such studies, experimental and theoretical deuterium isotope effects, along with the energetics of related reactions, are used to support proposed reaction mechanisms, demonstrating the broad applicability of these computational and theoretical approaches.

Modeling Primary and Secondary Deuterium Kinetic Isotope Effects

Kinetic Isotope Effects (KIEs) are powerful probes for elucidating reaction mechanisms, as they reflect changes in reaction rates when an atom in a reactant is replaced by one of its isotopes princeton.eduwikipedia.org. These effects primarily arise from differences in the zero-point vibrational energies of isotopic species in their ground and transition states princeton.edu.

Primary Kinetic Isotope Effects occur when the isotopically substituted bond is directly broken or formed in the rate-determining step of a reaction princeton.eduwikipedia.org. The magnitude of a primary deuterium KIE (kH/kD) is typically significant, often ranging from 1 to 7 or 8, due to the substantial mass difference between hydrogen and deuterium, which leads to a considerable difference in their vibrational frequencies wikipedia.org.

Secondary Kinetic Isotope Effects (SKIEs) are observed when the isotopic substitution occurs at a site not directly involved in bond breaking or formation during the rate-determining step wikipedia.org. These effects are generally smaller than primary KIEs but can still provide crucial mechanistic information wikipedia.org. Secondary deuterium KIEs can arise from changes in hybridization (e.g., sp3 to sp2) or hyperconjugation in the transition state princeton.eduwikipedia.org. For instance, rehybridization from sp3 to sp2 often yields a normal isotope effect (kH/kD > 1), while the reverse can result in an inverse effect (kH/kD < 1) wikipedia.org.

Computational chemistry, particularly Density Functional Theory (DFT), is routinely employed to predict the numerical values of deuterium KIEs wikipedia.org. These calculations involve determining the vibrational frequencies of reactants and transition states, which are then used to compute the zero-point energy differences and, subsequently, the KIEs princeton.eduwikipedia.org.

While direct computational studies explicitly modeling primary and secondary deuterium KIEs for reactions involving this compound (NaD) as a reactant in a bond-breaking or bond-forming step are not extensively documented in the immediately available literature, the principles of KIE modeling are universally applicable. Studies on related hydride transfer reactions, such as those involving sodium borohydride, have computationally investigated secondary α-deuterium KIEs, revealing instances where observed effects were larger than theoretically predicted cdnsciencepub.com. Furthermore, computational models, including Marcus-like H-tunneling models, have been used to replicate abnormal secondary deuterium KIEs in hydride transfer reactions, highlighting the importance of considering tunneling effects in such systems nih.govacs.org.

The fundamental vibrational properties of this compound (NaD) are known from spectroscopic data, which are essential inputs for any computational KIE study. For the ground electronic state (X 1Σ+) of 23NaD, the vibrational constant (ωe) is approximately 826.10 cm⁻¹, and the internuclear distance (re) is 1.8866 Å nist.gov. These constants provide the baseline for understanding how isotopic substitution affects molecular vibrations and, consequently, reaction rates.

Table 1: Diatomic Constants for this compound (23NaD) in its Ground State

ParameterValueUnit
Electronic StateX 1Σ+-
Vibrational Constant (ωe)826.10cm⁻¹
Internuclear Distance (re)1.8866Å

Activation Energy Calculations for Deuterium Diffusion in Solid-State Systems

The diffusion of deuterium in solid-state systems, particularly in alkali metals like sodium, is a subject of significant theoretical and experimental interest, often exhibiting quantum mechanical behavior at low temperatures. Computational methods play a crucial role in calculating the activation energies associated with these diffusion processes.

Research on deuterium diffusion in solid sodium (Na-D system) has revealed distinct temperature-dependent diffusion mechanisms. Below a certain "bend temperature," deuterium diffusion in sodium exhibits characteristics of quantum diffusion, where the activation energy approaches zero wikipedia.orgescholarship.org. This phenomenon is observed in metals with low Debye temperatures, where quantum tunneling of hydrogen isotopes becomes significant wikipedia.orgescholarship.org.

For the Na-D system, the observed bend temperature is approximately 160 K, and the Debye temperature is around 150 K wikipedia.org. At temperatures above the bend temperature, the diffusion mechanism is predominantly classical, characterized by a measurable activation energy wikipedia.org.

Table 2: Deuterium Diffusion Parameters in Solid Sodium (Na-D System)

ParameterValueUnit
Bend Temperature160K
Debye Temperature150K
Activation Energy (T > 160 K)0.16eV
Activation Energy (T < 160 K)~0eV

Experimental data for deuterium diffusion in sodium have been obtained using techniques such as Nuclear Reaction Analysis Online (NRAOL), which allows for the measurement of deuterium concentration profiles in solids wikipedia.orgnih.gov. These experimental findings are often complemented and interpreted through theoretical and computational studies. For instance, first-principles DFT calculations have been successfully used to determine diffusion activation energies for hydrogen isotopes in other body-centered cubic (bcc) metals like niobium (Nb) and tantalum (Ta), showing excellent agreement with experimental data nih.gov. Such computational approaches are vital for understanding the energy barriers that deuterium atoms must overcome to move through the crystal lattice, whether by classical hopping or quantum tunneling mechanisms.

Reactivity Mechanisms and Deuterium Isotope Effects in Sodium Deuteride Chemistry

Fundamental Reaction Pathways

The reactivity of sodium deuteride (B1239839) is governed by the fundamental pathways common to strong bases and hydride reagents, including nucleophilic substitution, elimination, and hydrogen-deuterium exchange. The replacement of hydrogen with deuterium (B1214612) gives rise to notable isotopic effects that provide valuable insights into reaction mechanisms.

In the context of bimolecular nucleophilic substitution (SN2) reactions, the deuteride ion is generally a poor nucleophile for attacking an unactivated alkyl halide, as its strong basicity favors elimination pathways. However, the study of deuterium isotope effects in SN2 reactions, where the substrate is deuterated, provides critical mechanistic information.

A secondary kinetic isotope effect (KIE) is observed when deuterium is substituted for hydrogen at a position that is not directly involved in bond-making or bond-breaking in the rate-determining step, such as the α-carbon (the carbon bearing the leaving group). For a typical SN2 reaction, the hybridization of the α-carbon changes from sp3 in the reactant to a more constrained sp2-like geometry in the transition state. This change increases the vibrational energy of the C-H bonds. Because a C-D bond has a lower zero-point energy and is less responsive to this vibrational change, substituting hydrogen with deuterium at the α-position often leads to a small inverse KIE (kH/kD < 1) or a value very close to unity.

However, in cases with exceptionally bulky substrates or leaving groups, a significant normal KIE (kH/kD > 1) can be observed. cdnsciencepub.com This is attributed to the relief of steric strain in the transition state; the less bulky C-D bond experiences less steric hindrance compared to the C-H bond, leading to a faster reaction for the deuterated substrate. cdnsciencepub.com For instance, the reaction of benzyldimethylphenylammonium (B12820111) ion with thiophenoxide ion shows a secondary α-deuterium KIE of 1.179, which is unusually large for an SN2 reaction and is explained by the reduction of significant steric crowding in the transition state. cdnsciencepub.com

Sodium deuteride is a strong, non-nucleophilic base, making it well-suited for promoting bimolecular elimination (E2) reactions. The E2 mechanism is a single, concerted step where the base abstracts a proton from a carbon adjacent (β-position) to the leaving group, leading to the formation of a double bond. pressbooks.pubfiveable.me

The primary kinetic isotope effect is a powerful tool for studying these reactions. Because the C-H bond at the β-position is broken in the rate-determining step of the E2 reaction, substituting this hydrogen with deuterium results in a significantly slower reaction rate. libretexts.org This is because the carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond, requiring more energy to break. pressbooks.publibretexts.org

This phenomenon, known as the deuterium isotope effect, is expressed as the ratio of the rate constant for the protonated substrate (kH) to that of the deuterated substrate (kD). For E2 reactions, the kH/kD ratio is typically in the range of 2 to 8. fiveable.melibretexts.org The magnitude of the KIE can provide information about the nature of the E2 transition state. A larger KIE value suggests a more symmetrical transition state where the β-C-H bond is roughly half-broken.

Substrate ReactionBasekH/kDReference
Elimination of HBr from 1-bromo-2-phenylethaneEthoxide7.11 pressbooks.pub
Elimination of HBr from 2-bromopropaneEthoxide6.7 libretexts.orglibretexts.org
General E2 ReactionsStrong Base2-8 fiveable.me

This compound is an effective reagent for facilitating hydrogen-deuterium (H-D) exchange, a process that replaces a hydrogen atom in an organic molecule with a deuterium atom. wikipedia.org This reaction is particularly efficient for acidic protons, such as those on carbons alpha (α) to a carbonyl group (e.g., ketones, esters).

The mechanism is a base-catalyzed process. The deuteride ion (D⁻) from NaD, acting as a strong base, abstracts an acidic proton (H⁺) from the substrate to form a resonance-stabilized carbanion (enolate) and molecular HD. For the exchange to be completed, a deuterium source is required to quench the carbanion. acs.org In a typical procedure, a deuterated solvent such as deuterium oxide (D₂O) or a deuterated alcohol (e.g., CH₃OD) is added during the workup to provide a deuteron (B1233211) (D⁺) to the carbanion, thereby installing a deuterium atom at the site of the original acidic proton. nih.gov

The general mechanism proceeds as follows:

Deprotonation: The strong base (D⁻ from NaD) removes an acidic proton from the α-carbon, forming a carbanion intermediate.

Deuteration: The carbanion is quenched by a deuterium source (e.g., D₂O), which donates a deuteron to the carbanion, resulting in the deuterated product.

This method allows for the selective incorporation of deuterium at specific, activated C-H positions within a molecule. nih.gov

Role as a Reducing Agent and Deuterium Donor

Beyond its function as a base, this compound can act as a reducing agent, delivering a deuteride ion to an electrophilic center. This dual reactivity allows for the controlled reduction of various functional groups and the precise installation of deuterium atoms at the site of reduction.

Analogous to sodium hydride, this compound can reduce certain organic functional groups. While less reactive and more selective reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) are more commonly used, NaD is capable of reducing highly electrophilic carbonyls such as aldehydes and ketones. careerendeavour.comlibretexts.orgresearchgate.net

The reduction mechanism involves the nucleophilic attack of the deuteride ion (D⁻) on the partially positive carbonyl carbon. This attack breaks the carbon-oxygen π-bond and forms a new carbon-deuterium bond, resulting in a deuterated alkoxide intermediate. A subsequent protonation step during aqueous workup yields the final deuterated alcohol product.

Aldehydes are reduced to primary alcohols with a deuterium atom attached to the carbinol carbon.

Ketones are reduced to secondary alcohols, with a deuterium atom similarly installed.

The reactivity of NaD as a reducing agent is generally lower than that of complex metal hydrides. It typically does not reduce less reactive functional groups like esters, carboxylic acids, or amides under standard conditions. careerendeavour.com This difference in reactivity can be exploited for the chemoselective reduction of aldehydes or ketones in the presence of other functional groups.

Functional GroupProduct after Reduction with NaD & WorkupDeuterium Position
Aldehyde (R-CHO)Primary Alcohol (R-CHD-OH)On the carbinol carbon
Ketone (R-CO-R')Secondary Alcohol (R-CD(OH)-R')On the carbinol carbon
Ester (R-COOR')No reaction (typically)N/A
Carboxylic Acid (R-COOH)No reaction (typically)N/A

The ability of this compound to act as both a strong base and a specific deuterium donor makes it a valuable tool for the regioselective deuteration of organic molecules. marquette.edu The choice of reaction pathway—H-D exchange versus reduction—allows chemists to target different positions within a molecule.

Deuteration at Acidic Positions: By leveraging its basicity, NaD can be used to selectively deuterate positions with acidic protons, such as the α-position to carbonyls, nitriles, or sulfones. The reaction is driven by the formation of a stable carbanion, which is subsequently quenched with a deuterium source. nih.gov

Deuteration at Electrophilic Carbons: By acting as a nucleophilic reducing agent, NaD can deliver a deuterium atom specifically to the carbon atom of a polar π-bond, most notably a carbonyl group. This provides a direct method for synthesizing deuterated alcohols from the corresponding aldehydes or ketones.

This strategic application of this compound is crucial in various fields, including medicinal chemistry, where selective deuteration can alter a drug's metabolic profile (the "kinetic isotope effect"), and in mechanistic studies, where deuterium labeling is used to trace reaction pathways. acs.org

Interplay of Solvation and Reactivity in Deuterated Systems

The solvent environment plays a critical role in the chemistry of this compound (NaD), influencing its stability, decomposition mechanisms, and the kinetics and thermodynamics of its reactions. The substitution of protium (B1232500) with deuterium introduces subtle yet significant changes in bond energies and vibrational frequencies, which are modulated by interactions with solvent molecules.

Solvent-Dependent Stabilities and Decomposition Pathways

While extensive research specifically detailing the solvation of this compound is limited, its stability and decomposition can be largely inferred from its protium analogue, sodium hydride (NaH), and general principles of alkali metal compound chemistry. This compound, like NaH, is a saline hydride with the D⁻ anion. Its stability is highly dependent on the absence of protic or even weakly acidic substances and is influenced by the coordinating ability of the solvent.

Coordinating solvents, such as ethers, can enhance the stability of related alkali metal reagents by solvating the metal cation, which can prevent direct interactions between the cation and the leaving group in a decomposition pathway. nih.gov For this compound, a similar stabilizing effect is anticipated in aprotic, coordinating solvents. In contrast, non-coordinating solvents offer minimal stabilization, potentially leading to lower thermal stability. nih.govresearchgate.net

Decomposition of this compound typically proceeds via reaction with any available source of protons. The most vigorous and hazardous reaction is with water, which results in the formation of sodium deuteroxide (NaOD) and flammable deuterium gas (D₂). stanford.edu Alcohols and other protic solvents will react similarly. In aprotic solvents, decomposition can still occur through reaction with trace moisture or atmospheric humidity, or in some cases, by slow reaction with the solvent itself if it possesses weakly acidic C-H (or C-D) bonds. For instance, alkali hydrides are known to react violently with dimethyl sulfoxide (B87167) (DMSO). stanford.edu

The table below summarizes the expected stability and primary decomposition pathways of this compound in various solvent classes.

Solvent ClassExample SolventsExpected StabilityPrimary Decomposition Pathway
Protic SolventsWater (H₂O), Deuterium Oxide (D₂O), Methanol (CH₃OH)Very Low (Violent Reaction)Reaction with O-H or O-D bonds to release H₂/HD/D₂ gas. stanford.edu
Aprotic Polar (Coordinating)Tetrahydrofuran (THF), 1,4-DioxaneModerate to HighReaction with trace moisture or atmospheric humidity.
Aprotic Polar (Non-Coordinating)Dichloromethane (DCM), AcetonitrileLow to ModeratePotential reaction with solvent C-H bonds, especially at elevated temperatures.
Aprotic NonpolarToluene, Hexane, Mineral OilHigh (as a dispersion)Reaction with atmospheric moisture; mineral oil acts as a protective barrier. stanford.edu

Impact of Deuterium Substitution on Reaction Kinetics and Thermodynamics

The replacement of hydrogen with deuterium in sodium hydride to form this compound has a measurable impact on the rates and energetics of its chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org

Kinetic Isotope Effect (KIE)

The primary kinetic isotope effect arises in reactions where the Na-D bond is cleaved in the rate-determining step. Due to the greater mass of deuterium compared to protium, the zero-point vibrational energy of the Na-D bond is lower than that of the Na-H bond. Consequently, the Na-D bond is stronger and requires more energy to break. This results in a slower reaction rate for this compound compared to sodium hydride in reactions involving deuteride/hydride transfer.

The KIE is expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD). wikipedia.org For primary KIEs involving the cleavage of a bond to deuterium, the value of kH/kD is typically greater than 1, which is termed a "normal" kinetic isotope effect. libretexts.org For reactions involving hydride transfer, primary deuterium KIEs are often in the range of 1 to 8. libretexts.orglibretexts.org

Secondary kinetic isotope effects, where the isotopic substitution is at a site not directly involved in bond breaking, are also possible but are generally much smaller. wikipedia.orglibretexts.org

Thermodynamic Considerations

From a thermodynamic perspective, the greater strength of the Na-D bond compared to the Na-H bond means that the activation energy (Ea) for reactions involving Na-D bond cleavage is higher. This directly contributes to the slower reaction rates observed.

The following table provides a theoretical comparison of kinetic and thermodynamic parameters for a generic substitution reaction involving hydride or deuteride transfer.

ParameterSodium Hydride (NaH) ReactionThis compound (NaD) ReactionEffect of Deuterium Substitution
Bond CleavedNa-HNa-DNa-D bond is stronger.
Rate ConstantkHkDkH > kD. libretexts.org
Activation Energy (Ea)Ea(H)Ea(D)Ea(D) > Ea(H).
Kinetic Isotope Effect (kH/kD)Typically 1-8Indicates bond cleavage in the rate-determining step. libretexts.orglibretexts.org

Advanced Research Applications of Sodium Deuteride and Deuterated Compounds

Research in Hydrogen Storage Materials

Deuterium (B1214612) Exchange in Complex Metal Hydrides for Storage Studies

Deuterium exchange experiments are a crucial methodology employed to elucidate the intricate mechanisms governing hydrogen sorption and desorption in complex metal hydrides, which are promising materials for hydrogen storage. These studies provide specific information on diffusing species and the formation of intermediate compounds during the decomposition and rehydrogenation processes.

A prime example of such research involves sodium alanate (NaAlH₄), an archetypal complex hydride extensively investigated for its hydrogen storage capabilities. Hydrogen-deuterium (H-D) exchange measurements are performed during the decomposition of NaAlH₄ to probe its reaction pathways. By introducing deuterium, researchers can label the interacting species and monitor their behavior using a combination of analytical techniques. These techniques typically include thermogravimetry (TG), which measures mass changes as a function of temperature; Raman spectroscopy, which provides vibrational information about molecular structures; and mass spectrometry (MS), which identifies and quantifies gaseous products.

Through these experiments, valuable insights into the diffusion mechanisms within the hydride lattice can be obtained. For instance, studies on NaAlH₄ have determined the activation energy of tracer diffusion to be approximately 0.28 eV. This finding provides evidence supporting a vacancy-mediated desorption process in NaAlH₄, indicating that the movement of hydrogen (or deuterium) atoms occurs via vacant sites within the crystal structure during hydrogen release. The ability to distinguish between hydrogen and deuterium allows for a detailed understanding of how these atoms move and interact within the solid-state environment, which is critical for optimizing hydrogen storage performance.

CompoundProcessActivation Energy (eV)Reference
NaAlH₄Tracer diffusion during decomposition0.28
PdHₓ/PdDₓH/D exchange between solid and gas0.32

Thermodynamic and Kinetic Analyses of Deuterated Storage Systems

Thermodynamic and kinetic analyses are paramount for assessing the practical viability of hydrogen storage materials. Deuterated storage systems, such as sodium deuteride (B1239839) (NaD) and other deuterated complex hydrides, serve as invaluable models for these analyses, offering a means to compare and understand the behavior of their hydrogenated counterparts.

Thermodynamic studies focus on the energy changes associated with hydrogen absorption and desorption. For instance, investigations into the dissociation pressures of sodium deuteride and sodium hydride provide fundamental thermodynamic data, shedding light on their relative stabilities and the conditions required for hydrogen release. Such data are crucial for designing efficient storage systems that operate under desirable temperature and pressure ranges.

Kinetic analyses, on the other hand, quantify the rates at which hydrogen (or deuterium) is absorbed and desorbed by the material. For sodium hydride (NaH), the thermal decomposition temperature and rate have been meticulously measured using techniques like thermogravimetry-differential thermal analysis (TG-DTA). These measurements are essential for understanding the speed at which a storage system can be charged or discharged. The energy demand for operating hydrogen storage systems, particularly during the hydrogen release phase, is a key consideration. This demand comprises several contributions: the heat required to elevate the hydride to its desorption temperature, the enthalpy of the desorption reaction, and the work needed for hydrogen compression to achieve the target outlet pressure.

The use of deuterated compounds in these analyses allows researchers to isolate and study specific kinetic and thermodynamic parameters without the confounding effects of proton nuclear spins in certain spectroscopic methods, leading to more precise and interpretable data.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Enhanced Purity and Scalability

The efficient and scalable production of high-purity sodium deuteride (B1239839) is crucial for its widespread adoption in advanced applications. Current research is exploring simplified, industrially viable synthetic pathways. One notable development involves a preparation method that utilizes a boron-containing material, diboron (B99234) trioxide, a sodium-containing compound, and a metal deuteride as raw materials. This approach aims to produce a boron deuteride crude product with reduced impurities through a one-step double decomposition reaction. Subsequent extraction steps are designed to yield high-purity boron sodium deuteride. This method has demonstrated the capability to achieve purity levels of 99.95% or higher, with a deuteration rate exceeding 99.5%, making it suitable for industrial scale-up due to its simple reaction steps. google.com The process can be conducted under mild conditions, such as ball milling, and employs organic amines as extracting agents, which helps in avoiding the generation of acidic waste liquid, simplifying post-treatment procedures. google.com Commercial availability of this compound typically indicates a purity of at least 98% and an isotopic abundance of ≥98%. daofuchem.com

Advanced Computational Modeling for Predictive Understanding of Deuterium (B1214612) Behavior

Advanced computational techniques, particularly density functional theory (DFT) and molecular dynamics (MD) simulations, are becoming indispensable tools for predicting and understanding the behavior of deuterium within this compound and related systems. These methods offer atomic-level insights that are difficult to obtain experimentally. For instance, ab initio molecular dynamics calculations have been successfully employed to study hydrogen-deuterium exchange in sodium hydride (NaH), an isotopologue of NaD. These studies have predicted the self-diffusion constants of deuterium in NaH at elevated temperatures (e.g., 420 K), with results showing good agreement with experimental data. aip.org Furthermore, computational investigations have explored hydrogen vacancies (defects) and estimated activation energies in NaH, providing a fundamental understanding of diffusion mechanisms that are directly applicable to NaD. aip.org Beyond simple binary hydrides, quantum chemical calculations, including hybrid density functional methods, have been used to optimize crystal structures, predict vibrational spectra, and confirm the presence and properties of novel mixed-anionic compounds like sodium sulfate (B86663) deuteride (Na₃SO₄D). nih.gov Such computational approaches are vital for designing materials with tailored properties by precisely understanding the role of deuterium.

Exploration of New Catalytic and Mechanistic Roles for this compound in Chemical Transformations

While traditionally recognized as a strong reducing agent and a source of deuteride ions, ongoing research is uncovering more nuanced and selective roles for this compound in organic synthesis. A significant emerging application is its use as a step-economical reagent for preparing deuterated aldehydes with high deuterium incorporation rates. For example, this compound, when combined with sodium iodide (NaI), has been effectively used for the chemoselective reduction of N,N-dimethylcarboxamides to aldehydes. ntu.edu.sg This method has demonstrated high deuterium incorporation, with yields of 93% and 95% for deuterated aromatic aldehydes, and 90% for aliphatic aldehydes. ntu.edu.sg These findings confirm this compound's role as a potent deuteride donor in these transformations. ntu.edu.sg Beyond this, this compound is also being explored for diastereoselective reductions of ketones to alcohols and for selective 1,4-addition reactions of enones, yielding ketones or alcohols, as well as for the selective reduction of conjugated double bonds. cphi-online.com These specific applications highlight its utility in precise isotopic labeling and selective organic transformations.

Expanded Applications in Advanced Materials Science and Isotopic Engineering

The unique isotopic properties of deuterium make this compound a valuable compound for advanced materials science and isotopic engineering. Its relevance extends to several key areas:

Hydrogen Storage Materials: As an isotopologue of sodium hydride (NaH), NaD plays a role in the development and study of hydrogen storage materials. Research into complex metal hydrides like titanium-doped sodium alanates has involved determining their structure using techniques like Rietveld refinement, with sodium aluminum deuteride being a key compound in such investigations. energy.gov Understanding hydrogen-deuterium exchange and diffusion in these materials, facilitated by studies involving NaD, is critical for improving the kinetics of hydrogen absorption and desorption. aip.org

Novel Mixed-Anionic Compounds: this compound can be incorporated into new classes of materials, such as the sulfate deuteride Na₃SO₄D, which represents the first known sulfate hydride/deuteride. nih.gov The synthesis and characterization of such compounds, including their crystal structure and vibrational properties, demonstrate the potential for designing materials with specific functionalities by precisely controlling their anionic composition. nih.gov

Isotopic Labeling and Material Characterization: Deuterium's distinct nuclear magnetic resonance (NMR) properties make deuterated compounds, including those derived from NaD, essential for structural characterization and mechanistic studies in materials science. For instance, deuterium NMR studies are used to investigate local ordering and dynamics at interfaces, such as the alumina/water interface with sodium dodecyl sulfate. acs.org

Tuning Material Properties: Isotopic engineering, which involves the deliberate substitution of isotopes, can significantly influence the physical and chemical properties of materials without altering their electronic structure. This includes modifying thermal conductivity, optical indices, and band gaps due to changes in phonon effects. google.com While broader isotopic engineering often uses D₂O or other deuterium sources, NaD, as a highly reactive deuteride source, offers a pathway for introducing deuterium into various material precursors, enabling the exploration of kinetic isotope effects and other deuterium-induced property modifications in advanced materials, including those relevant for quantum computing applications. nih.gov

Q & A

Basic Research Questions

Q. How is sodium deuteride (NaD) synthesized with isotopic purity >99% for mechanistic studies?

  • Methodology : NaD is typically synthesized by reacting sodium metal with deuterium gas (D₂) under anhydrous conditions at 300–400°C. Isotopic purity is ensured by iterative purification via vacuum sublimation and monitoring using mass spectrometry .
  • Critical Step : Contamination by protiated species (e.g., NaH) must be minimized by using deuterated solvents (e.g., D₂O-free THF-d₈) and rigorously dried apparatus .

Q. What analytical techniques are most reliable for characterizing NaD in solid-state reactions?

  • Key Techniques :

  • Powder XRD : Confirms crystallinity and phase purity (JCPDS reference code 00-023-0528) .
  • FTIR Spectroscopy : Detects O-D stretching (2100–2300 cm⁻¹) to identify hydrolysis byproducts .
  • Isotopic Ratio MS : Quantifies D/H ratios with ±0.1% precision .

Q. How should NaD be handled to prevent degradation during kinetic studies?

  • Protocol : Store under inert argon atmosphere in Schlenk flasks. Reactivity with moisture requires glovebox use (<0.1 ppm H₂O). For kinetic experiments, pre-dry substrates with molecular sieves (3Å) .

Advanced Research Questions

Q. What experimental designs resolve contradictions in NaD’s catalytic efficiency across literature reports?

  • Case Study : Discrepancies in deuteration yields (40–95%) for alkene hydrodeuteration may stem from:

  • Isotopic Dilution : Residual H₂ in D₂ gas reduces effective D-content .
  • Surface Reactivity : NaD particle size (nanoscale vs. bulk) alters activation barriers. Use BET analysis to standardize surface area .
    • Resolution : Replicate studies under controlled D₂ purity (≥99.9%) and document particle morphology .

Q. How can isotopic scrambling be minimized in NaD-mediated deuterium labeling?

  • Strategies :

  • Low-Temperature Quenching : Halt reactions at –78°C to suppress H/D exchange .
  • Protic Impurity Screening : Use ¹H NMR (500 MHz) to detect trace H-contamination (<0.01 mmol) .

Q. What computational models predict NaD’s thermodynamic stability in non-polar solvents?

  • Approach : DFT calculations (B3LYP/6-311++G**) model NaD’s solvation energy in hexane or toluene. Compare with experimental DSC data (decomposition onset: 320°C) .

Data Contradiction Analysis

Q. Why do NaD’s reported decomposition pathways vary between oxidative and hydrolytic mechanisms?

  • Root Cause :

  • Oxidative Conditions : NaD + O₂ → NaOD + D₂ (dominant above 200°C) .
  • Hydrolytic Conditions : NaD + H₂O → NaOD + HD (kinetically favored at RT) .
    • Recommendation : Specify reaction atmosphere (O₂ vs. inert gas) in methodologies to align data .

Methodological Best Practices

Q. How to validate NaD’s role in multi-step deuterium incorporation?

  • Tracer Studies : Use dual-isotope labeling (e.g., D₂ + ¹³C) with GC-MS to track D-incorporation sites .
  • Negative Controls : Replace NaD with NaH to distinguish deuteride-specific pathways .

Q. What statistical frameworks are appropriate for NaD reaction yield optimization?

  • Design of Experiments (DoE) : Apply Box-Behnken models to optimize temperature (100–300°C), D₂ pressure (1–5 atm), and stoichiometry .

Tables: Key Properties and Comparative Data

Property NaD LiD KD Source
Decomposition Temp (°C)320290340
Isotopic Purity Threshold≥99% D≥98% D≥97% D
Solubility in THF-d₈ (g/mL)0.120.080.15

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.